Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
“Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is a compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The trifluoromethyl group can be introduced into compounds through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
In addition, the compound you mentioned might be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs) . F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules and the compounds can find application in gas sorption and separation .
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Pharmaceuticals and Drugs
- The trifluoromethyl group is often used in pharmaceuticals and drugs . It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
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Antiviral Agents
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Blood Coagulation Inhibitors
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Migraine Treatment
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Fluorinated Quinolines
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Organic Synthesis
Safety And Hazards
Future Directions
The trifluoromethyl group is often used in the development of new pharmaceuticals and drugs . It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that “Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” and similar compounds may have potential applications in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIJQZDDAVVHKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742838 |
Source
|
Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate | |
CAS RN |
1365271-42-6 |
Source
|
Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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